molecular formula C10H9BrF2O2 B1414327 Ethyl 3-bromo-2,5-difluorophenylacetate CAS No. 1804403-09-5

Ethyl 3-bromo-2,5-difluorophenylacetate

Cat. No. B1414327
M. Wt: 279.08 g/mol
InChI Key: DEUFZHVCSYXGNZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,5-difluorophenylacetate is a chemical compound with the following properties:



  • Empirical Formula : C<sub>10</sub>H<sub>10</sub>BrF<sub>2</sub>O<sub>2</sub>

  • CAS Number : 565-53-7

  • Molecular Weight : 263.89 g/mol

  • Synonyms : Acetic acid, 2,2-dibromo-2-fluoro-, ethyl ester



Molecular Structure Analysis

The compound’s molecular structure consists of an ethyl ester group attached to a 3-bromo-2,5-difluorophenyl moiety. The bromine and fluorine atoms contribute to its unique properties.



Chemical Reactions Analysis

Ethyl 3-bromo-2,5-difluorophenylacetate can participate in various chemical reactions, including:



  • Nucleophilic Substitution : The bromine atom makes it susceptible to nucleophilic substitution reactions.

  • Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.



Physical And Chemical Properties Analysis


  • Physical State : It likely exists as a colorless to pale yellow liquid.

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, ethyl acetate).

  • Melting Point : Not available.

  • Boiling Point : Not available.

  • Density : Not available.


Safety And Hazards


  • Hazard Statements : May cause skin, eye, and respiratory irritation. Avoid inhalation, ingestion, and skin contact.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Disposal : Follow proper disposal guidelines for hazardous chemicals.


Future Directions

Researchers should explore the compound’s potential applications, such as:



  • Medicinal Chemistry : Investigate its pharmacological properties.

  • Materials Science : Explore its use in materials synthesis.


Please note that this analysis is based on available information, and further research may be necessary to uncover additional details. For a more in-depth understanding, consult relevant scientific literature123.


properties

IUPAC Name

ethyl 2-(3-bromo-2,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(12)5-8(11)10(6)13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUFZHVCSYXGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2,5-difluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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